molecular formula C11H14FNO3 B13493374 Benzyl (S)-(2-fluoro-3-hydroxypropyl)carbamate

Benzyl (S)-(2-fluoro-3-hydroxypropyl)carbamate

Cat. No.: B13493374
M. Wt: 227.23 g/mol
InChI Key: IEKFENARBCDLKS-JTQLQIEISA-N
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Description

Benzyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a benzyl group, a fluoro substituent, and a hydroxypropyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate typically involves the reaction of benzyl chloroformate with (2S)-2-fluoro-3-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, dichloromethane, room temperature.

    Reduction: LiAlH4, ether, reflux.

    Substitution: NaH, alkyl halides, dimethylformamide (DMF), room temperature.

Major Products Formed

Scientific Research Applications

Benzyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate involves its ability to act as a protecting group for amines. The benzyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis, where the selective protection and deprotection of amines are crucial for the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate is unique due to its combination of a benzyl group, a fluoro substituent, and a hydroxypropyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and a versatile protecting group for amines .

Properties

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

benzyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate

InChI

InChI=1S/C11H14FNO3/c12-10(7-14)6-13-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15)/t10-/m0/s1

InChI Key

IEKFENARBCDLKS-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](CO)F

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CO)F

Origin of Product

United States

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